

An In-depth Technical Guide to Methyl 5-bromo-3-chloropicolinate

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Compound of Interest

Compound Name: Methyl 5-bromo-3-chloropicolinate

Cat. No.: B592614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-bromo-3-chloropicolinate**, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis, purification, and analysis, and presents its safety information.

Chemical Identity and Properties

Methyl 5-bromo-3-chloropicolinate, with the CAS Number 1214336-41-0, is a polysubstituted aromatic ester. Its structure incorporates a pyridine ring, a methyl ester group, a bromine atom, and a chlorine atom, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of **Methyl 5-bromo-3-chloropicolinate**

Property	Value	Source(s)
CAS Number	1214336-41-0	[1][2][3][4][5]
Molecular Formula	C ₇ H ₅ BrClNO ₂	[1][2][6]
Molecular Weight	250.48 g/mol	[2][6]
IUPAC Name	methyl 5-bromo-3-chloropyridine-2-carboxylate	[2]
Synonyms	Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester	[3][6]
Appearance	White to off-white or pale-yellow solid/crystal	[1][3]
Purity	≥97% (GC/HPLC)	[3][5]
Melting Point	102.0 to 106.0 °C	[3]
Storage	Store at room temperature.	[4][5]

Experimental Protocols

While specific literature detailing the end-to-end synthesis, purification, and analysis of **Methyl 5-bromo-3-chloropicolinate** is not readily available, the following protocols are based on established methods for analogous compounds.

Synthesis: Esterification of 5-bromo-3-chloropicolinic acid

A plausible and common method for the synthesis of methyl esters from their corresponding carboxylic acids is through acid-catalyzed esterification or via an acyl chloride intermediate.

Objective: To synthesize **Methyl 5-bromo-3-chloropicolinate** from 5-bromo-3-chloropicolinic acid.

Materials:

- 5-bromo-3-chloropicolinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure (Acid-Catalyzed Esterification):

- In a clean, dry round-bottom flask, dissolve 5-bromo-3-chloropicolinic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.

- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Reduce the volume of methanol using a rotary evaporator.
- Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 5-bromo-3-chloropicolinate**.

Purification: Recrystallization

To obtain a high-purity solid, the crude product from the synthesis can be purified by recrystallization.

Objective: To purify crude **Methyl 5-bromo-3-chloropicolinate**.

Materials:

- Crude **Methyl 5-bromo-3-chloropicolinate**
- Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask and tubing

Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent to the flask.

- Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
- If the solution is colored, activated carbon can be added to decolorize it, followed by hot filtration to remove the carbon.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven to remove any residual solvent.

Analysis

The purity and identity of the synthesized **Methyl 5-bromo-3-chloropicolinate** can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. A Certificate of Analysis for this compound indicates that its ^1H NMR spectrum is consistent with its structure[1].

General Procedure:

- Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum using an NMR spectrometer.

- Process and analyze the resulting spectrum. The expected spectrum would show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

2.3.2. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are chromatographic techniques used to assess the purity of the compound. Purity levels of $\geq 97\%$ are commonly reported by suppliers, determined by these methods[3][5].

General GC Procedure:

- Prepare a dilute solution of the sample in a volatile organic solvent.
- Inject a small volume of the solution into the gas chromatograph.
- The sample is vaporized and carried by an inert gas through a capillary column.
- The components are separated based on their boiling points and interaction with the stationary phase.
- A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The purity is determined by the relative area of the product peak.

Safety Information

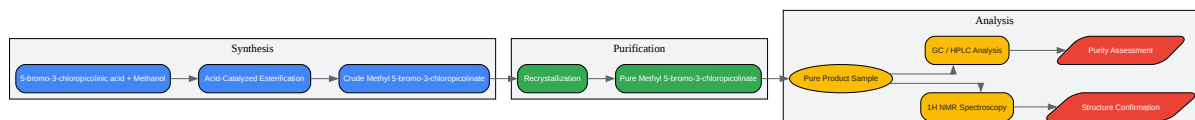
Methyl 5-bromo-3-chloropicolinate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **Methyl 5-bromo-3-chloropicolinate**.



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